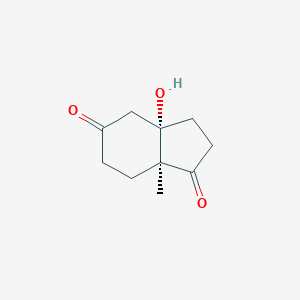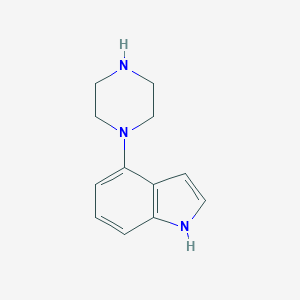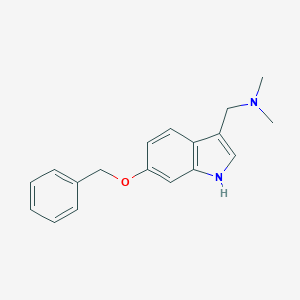
6-Benzyloxygramine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Benzyloxygramine involves Formaldehyde and 6-Benzyloxyindole and Dimethylamine .Molecular Structure Analysis
The molecular formula of 6-Benzyloxygramine is C18H20N2O. It has a molecular weight of 280.4 g/mol . The InChIKey of 6-Benzyloxygramine is ARPLSLHBKDIBNO-UHFFFAOYSA-N .Applications De Recherche Scientifique
Drug Synthesis
6-Benzyloxygramine: is a versatile compound in the synthesis of pharmaceutical drugs. It plays a crucial role in the creation of chiral molecules, which are essential for the development of single-enantiomeric drugs . The asymmetric synthesis processes involving 6-Benzyloxygramine contribute to the production of medications with higher efficacy and lower side effects.
Catalysis
In the field of catalysis, 6-Benzyloxygramine derivatives are explored for their potential to act as catalysts in organic synthesis . These compounds can facilitate a variety of reactions, including oxidation, reduction, and C–C bond formation, which are fundamental in the production of complex organic molecules.
Material Science
6-Benzyloxygramine: and its derivatives have applications in material science, particularly in the development of novel materials for energy storage . Research indicates that these compounds can be used in the creation of anode materials for sodium batteries, which are a promising alternative to lithium batteries.
Agriculture
In agriculture, 6-Benzyloxygramine is utilized as a plant growth regulator . It enhances the yield and quality of crops by influencing the growth and differentiation of plant tissues. This application is particularly valuable in improving the productivity of ornamental plants and food crops.
Biochemistry
The biochemical applications of 6-Benzyloxygramine are significant, especially in the study of enzyme kinetics and inhibition . Its role in understanding the mechanisms of enzymatic reactions contributes to the advancement of biotechnological processes and pharmaceutical developments.
Pharmacology
In pharmacology, 6-Benzyloxygramine is part of the research into plant-based gums and mucilages, which are used as key ingredients in pharmaceutical formulations due to their bioavailability and non-toxicity . These substances are being studied for their potential in drug delivery systems and therapeutic applications.
Safety and Hazards
Mécanisme D'action
Target of Action
6-Benzyloxygramine primarily targets the N-terminal domain (N-NTD) of the nucleocapsid protein of coronaviruses such as MERS-CoV and SARS-CoV-2 . The N-NTD plays a crucial role in the replication cycle of the virus, making it an attractive target for antiviral drug design .
Mode of Action
6-Benzyloxygramine interacts with its target through hydrophobic interactions . It stabilizes the N-NTD dimers, leading to abnormal oligomerization of the N protein . This interaction is facilitated by a conserved hydrophobic cavity on the three-dimensional dimeric structure of the N-NTD, which is suitable for targeted drug screening .
Biochemical Pathways
It’s known that the compound’s interaction with the n-ntd leads toabnormal oligomerization of the N protein . This could potentially disrupt the normal replication cycle of the virus, thereby exerting its antiviral effects.
Pharmacokinetics
Research on similar compounds, such as o6-benzylguanine, suggests that these compounds can penetrate the cerebrospinal fluid (csf), which could be relevant for treating neurological manifestations of viral infections .
Result of Action
The primary result of 6-Benzyloxygramine’s action is the stabilization of N-NTD dimers and abnormal oligomerization of the N protein . This could potentially interfere with the normal function of the N protein, disrupting the replication cycle of the virus and exerting antiviral effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and mode of action .
Propriétés
IUPAC Name |
N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLSLHBKDIBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293837 | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxygramine | |
CAS RN |
57765-22-7 | |
| Record name | 57765-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




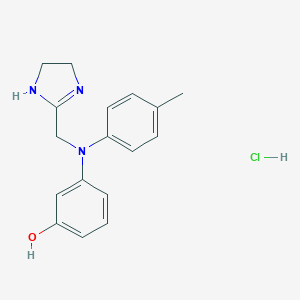

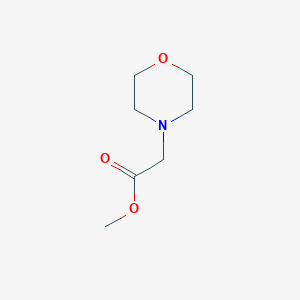
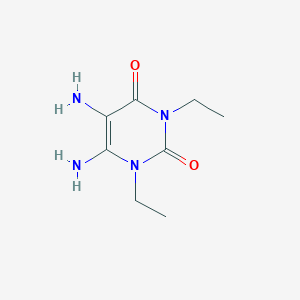



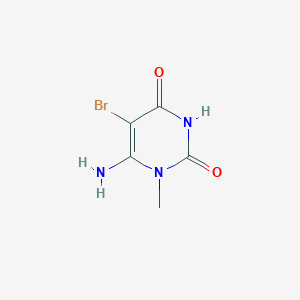
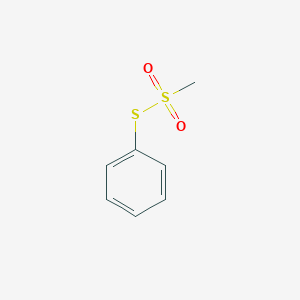
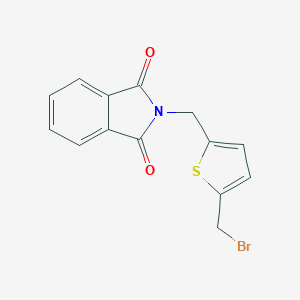
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
